N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide

CAS No.:

Cat. No.: VC16348342

Molecular Formula: C16H12ClN3OS

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12ClN3OS |

|---|---|

| Molecular Weight | 329.8 g/mol |

| IUPAC Name | N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide |

| Standard InChI | InChI=1S/C16H12ClN3OS/c17-12-9-5-4-8-11(12)14(21)20-15-13(19-16(18)22-15)10-6-2-1-3-7-10/h1-9H,(H2,18,19)(H,20,21) |

| Standard InChI Key | WTZLTBQQDWTWOM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)N)NC(=O)C3=CC=CC=C3Cl |

Introduction

Chemical Structure and Nomenclature

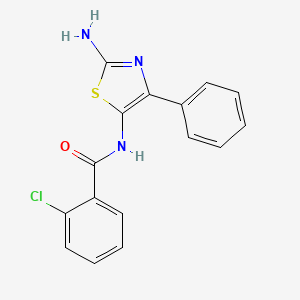

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide (IUPAC name: 2-chloro-N-[2-amino-4-phenyl-1,3-thiazol-5-yl]benzamide) features a 1,3-thiazole core substituted with an amino group at position 2, a phenyl ring at position 4, and a 2-chlorobenzamide moiety at position 5 (Figure 1). The thiazole ring’s electronic structure, combined with the ortho-chlorine substituent on the benzamide, confers distinct physicochemical properties, including enhanced lipophilicity and potential hydrogen-bonding capacity .

The 2-chlorobenzamide group is critical for modulating biological interactions, as evidenced by studies on analogous compounds where chloro substituents improved binding affinity to therapeutic targets . The amino group at position 2 of the thiazole may act as a hydrogen bond donor, a feature often associated with enhanced receptor engagement .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide is reported in the literature, a plausible pathway can be inferred from related methodologies :

-

Thiazole Ring Formation:

-

Reaction of 4-phenylacetophenone with thiourea and iodine under thermal conditions yields 2-amino-4-phenyl-1,3-thiazole .

-

Selective functionalization at position 5 requires introducing a leaving group (e.g., bromine) via electrophilic substitution, followed by nucleophilic displacement with a benzamide precursor.

-

-

Benzamide Coupling:

Representative Procedure:

-

Synthesis of 2-amino-4-phenyl-1,3-thiazole (3a):

A mixture of 4-phenylacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is heated on a water bath for 8 hours. The crude product is dissolved in hot water, filtered, and precipitated with ammonia . -

Functionalization at Position 5:

Bromination of 3a using N-bromosuccinimide (NBS) in dimethylformamide (DMF) affords 5-bromo-2-amino-4-phenyl-1,3-thiazole. -

Amide Bond Formation:

5-Bromo-thiazole is reacted with 2-chlorobenzamide under palladium-catalyzed coupling conditions (e.g., Suzuki-Miyaura) or via nucleophilic aromatic substitution .

Characterization Data

Key spectral features consistent with analogous compounds include :

-

FT-IR:

-

N–H stretch (3340–3350 cm⁻¹, amino group).

-

C=O stretch (1670–1720 cm⁻¹, amide carbonyl).

-

C–Cl stretch (550–600 cm⁻¹).

-

-

¹H NMR (DMSO-d₆):

-

δ 6.90–7.60 (m, aromatic protons).

-

δ 8.10–8.30 (s, NH₂, exchangeable).

-

-

ESI-MS: Molecular ion peak at m/z 340 [M+H]⁺.

Pharmacological Profile

Anti-Inflammatory Activity

Structurally related N-(4-phenyl-1,3-thiazol-2-yl)benzamides demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models . Compound 5c (4-chlorobenzamide analogue) reduced edema by 68% at 50 mg/kg, attributed to cyclooxygenase-2 (COX-2) inhibition . The target compound’s ortho-chloro substituent may enhance membrane permeability compared to para-substituted analogues, though this requires experimental validation.

Central Nervous System (CNS) Targets

Thiazole-containing analogues, such as MPEP (mGlu5 receptor antagonist), highlight the scaffold’s potential in neurological disorders . The amino-thiazole moiety in N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide could facilitate interactions with glutamate receptors, though specific affinity data remain unexplored.

Comparative Analysis with Related Compounds

Key distinctions include:

-

Position of Benzamide: C5 substitution (target) vs. C2 (5c) . This may alter steric interactions with target proteins.

-

Chlorine Position: Ortho-substitution (target) could impose conformational constraints compared to para-substituted analogues.

Future Research Directions

-

Synthetic Optimization:

-

Biological Screening:

-

ADMET Profiling:

-

Predict blood-brain barrier permeability using in silico models.

-

Conduct acute toxicity studies in rodent models.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume